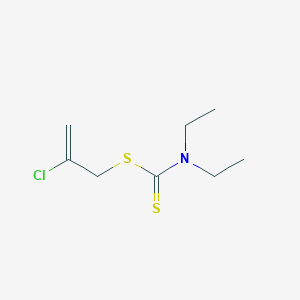
Sulfallate
描述
Sulfallate is a synthetic compound that appears as an amber oil, which is slightly soluble in water and more soluble in most organic solvents. It is no longer used in the United States, thus reducing the potential for human exposure. When decomposed by heating, sulfallate emits toxic fumes that include hydrochloric acid, nitrogen oxides, and sulfur oxides. It is considered to be a potential human carcinogen .
Synthesis Analysis
While the provided papers do not detail the synthesis of sulfallate specifically, they do discuss the broader context of sulfur chemistry in organic synthesis. Sulfinic acids and their salts, which may be related to sulfallate, are versatile coupling partners in organic synthesis, capable of acting as both nucleophilic and electrophilic reagents . This dual capacity allows for the efficient creation of a wide variety of hetero- and carbocyclic compounds under relatively mild conditions.
Molecular Structure Analysis
The molecular structure of sulfallate is not explicitly described in the provided papers. However, sulfur chemistry is well-represented in the literature, with sulfur occurring in various valence states and coordination environments in different compounds. For example, sulfur can be found in the form of sulfides, sulfates, and other sulfur-containing functional groups, each with distinct structural characteristics .
Chemical Reactions Analysis
Sulfur-containing compounds participate in a multitude of chemical reactions. The papers highlight the importance of sulfur in various reactions used in polymer and materials science, such as thiol-ene, thiol-yne, thiol-Michael addition, disulfide cross-linking, and thiol-disulfide exchange . These reactions are crucial for the design and preparation of materials with a wide range of applications. Although these reactions do not directly pertain to sulfallate, they provide insight into the types of chemical behavior sulfur compounds can exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfallate are briefly mentioned, with the compound being described as an amber oil with solubility characteristics in water and organic solvents . The toxicity of sulfallate is also noted, with the compound emitting hazardous fumes upon decomposition. In a bioassay, sulfallate was found to be carcinogenic, causing tumors in laboratory animals . This indicates that sulfallate has significant biological activity, which is consistent with the reactivity of sulfur compounds in general.
Relevant Case Studies
The bioassay of sulfallate for possible carcinogenicity provides a relevant case study. In this study, sulfallate was administered to rats and mice, resulting in a significant association between the dosage and the incidence of various tumors, including mammary gland tumors in females of both species, tumors of the forestomach in male rats, and lung tumors in male mice . This case study is a direct investigation into the carcinogenic potential of sulfallate and provides valuable data on its biological effects.
科学研究应用
Sulfallate Characterization and Toxicity
- Sulfallate is a synthetic amber oil, slightly soluble in water and soluble in most organic solvents. Its use has been discontinued in the United States, thus minimizing human exposure. When decomposed, it emits toxic fumes including hydrochloric acid, nitrogen, and sulfur oxides, and it's anticipated to be a carcinogen (Report on carcinogens: carcinogen profiles, 2020).
Sulfur Research in Materials Science
- Sulfur research, closely related to sulfallate, is extensive, covering energy efficiency improvements, environmentally friendly uses for oil refinery waste products, and development of polymers with unique properties (Boyd, 2016).
Metal Sulfide Precipitation and Applications
- Research on metal sulfide precipitation is significant, focusing on mechanisms at low concentrations, metal removal, reaction kinetics, crystallization of particles, and nanocrystal formation, with applications in effluent treatment and hydrometallurgical processes (Lewis, 2010).
Sulfur in Ecosystems
- Studies on sulfur balance in ecosystems, like in non-polluted forests, show how sulfur is absorbed, utilized, and recycled within these systems, relevant to understanding the environmental interactions of compounds like sulfallate (Quilchano et al., 2002).
Advances in Metal Sulfides
- Metal sulfides are explored for renewable energy applications, focusing on their electronic, optical, physical, and chemical properties for energy production and environmental applications (Chandrasekaran et al., 2019).
Sulfur in Battery Technology
- Investigations into sulfur chemistry are applied to the development of high-performance rechargeable batteries, exploring limits in sulfur electrochemical utilization, low-temperature performance, and rate capability (Akridge et al., 2004).
Sulfur in Astrochemistry
- Sulfur chemistry in astrophysics is studied through spectroscopy, with applications in understanding star formation and evolution (van der Tak et al., 2002, 2003).
Sulfur in Plant Physiology
- The role of sulfur in plant physiology is significant, with studies on the effects of sulfur compounds like sulfides on plant growth and metabolism, critical for agricultural and environmental research (Birke et al., 2015).
Sulfur Isotopes in Environmental Studies
- Sulfur isotopes are used to trace environmental impacts, like the influence of coal-fired power plants on ecosystems, providing insights into sulfur deposition and its sources (Puig et al., 2008).
Sulfur Ice Astrochemistry
- Laboratory studies on sulfur ice astrochemistry delve into the role of sulfur in astrochemical reactions and planetary geology, with implications for space exploration and understanding extraterrestrial environments (Mifsud et al., 2021).
Sulfur in Atmospheric Science
- Predictive models for sulfur and nitrogen deposition use long-term data to understand atmospheric chemistry and its environmental impacts, relevant for policy and ecological management (Oulehle et al., 2016).
Sulfur in Agricultural Chemistry
- Sulfur's role in agriculture, particularly as a pesticide, and its interactions with the environment, are studied for optimizing agricultural practices and managing pest and disease control safely (Griffith et al., 2015).
Sulfur in Analytical Chemistry
- Developments in biosensing methods for sulfite determination are explored, with applications in food, beverage, and water analysis, enhancing safety and quality control measures (Pundir & Rawal, 2013).
Nanosulfur Synthesis
- Synthesis of sulfur nanoparticles and their applications in pharmaceuticals, carbon nano tube modification, and lithium batteries are investigated, showcasing the versatility of sulfur in nanotechnology (Chaudhuri & Paria, 2010).
Sulfite-Based Processes in Water Treatment
- Sulfite-based advanced oxidation and reduction processes are applied in water purification, highlighting the potential of these systems in environmental and chemical engineering (Wu et al., 2021).
Sulfur in Environmental and Nano Technologies
- Applications of elemental sulfur, nanosulfur, and sulfur composites in environmental fields are reviewed, with potential ecological risks and safe application strategies being identified (Teng et al., 2019).
Sulfur Quantum Dots
- The synthesis, properties, and applications of sulfur quantum dots in bioimaging, device fabrication, sensing, and catalysis are explored, revealing the growing importance of sulfur in advanced materials science (Pal et al., 2020).
Sulfur Cycle in Microbiology
- The metabolism of sulfonates and sulfate esters in bacteria is studied, providing insights into sulfur-regulated microbial processes and potential applications in biodesulfurization and bioremediation (Kertesz, 2000).
Bioleaching with Elemental Sulfur
- The efficiency of bioleaching heavy metals from contaminated sediments using different types of elemental sulfur is evaluated, indicating potential environmental remediation applications (Seidel et al., 2006).
安全和危害
属性
IUPAC Name |
2-chloroprop-2-enyl N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLWVXTCRQIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS2 | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021289 | |
| Record name | Sulfallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfallate is an amber to dark amber liquid. (NTP, 1992), Amber liquid; [Merck Index] Clear very deep brown liquid; [MSDSonline] | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfallate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
262 to 266 °F at 1 mmHg (NTP, 1992), 128-130 °C | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 100 mg/L at 25 °C, Soluble in acetone, benzene, chloroform, ethyl acetate, ethyl alcohol, kerosene at 25 °C, Soluble in most organic solvents. | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.088 (NTP, 1992) - Denser than water; will sink, 1.088 at 25 °C | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0022 mmHg at 68 °F (NTP, 1992), 0.0022 [mmHg], 2.2X10-3 mm Hg at 20 °C | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfallate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sulfallate | |
Color/Form |
Amber oil, Amber liquid | |
CAS RN |
95-06-7 | |
| Record name | SULFALLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfallate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFALLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7BI7173J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFALLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



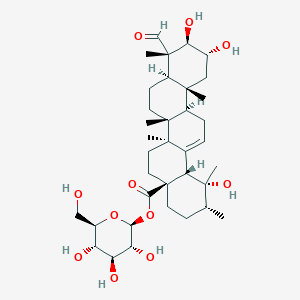

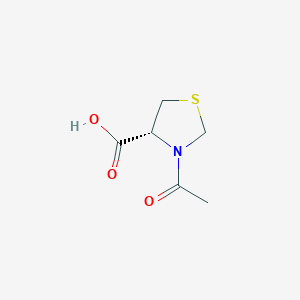

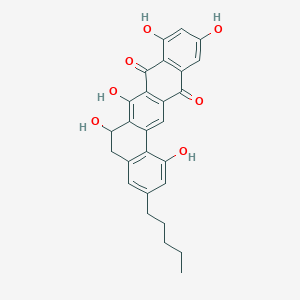




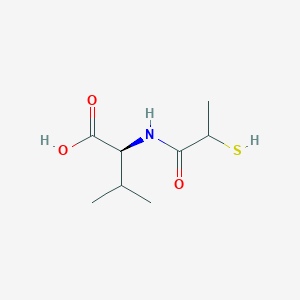
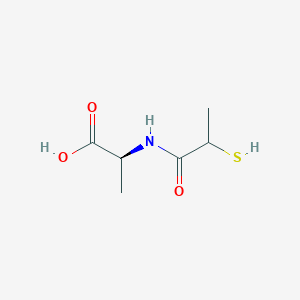
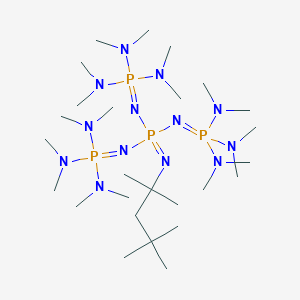
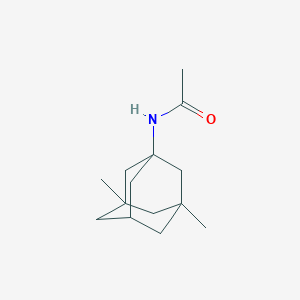
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)